molecular formula C9H11F3O5S2 B3034498 Dimethyl-2,4-dihydroxyphenylsulfonium triflate CAS No. 180787-54-6

Dimethyl-2,4-dihydroxyphenylsulfonium triflate

Cat. No. B3034498
CAS RN: 180787-54-6
M. Wt: 320.3 g/mol
InChI Key: IQJLWOZFOHQUIQ-UHFFFAOYSA-N
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Description

Dimethyl-2,4-dihydroxyphenylsulfonium triflate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related sulfonium salts and triflates, which can provide insights into the properties and reactivity of similar compounds. Sulfonium salts are known for their utility in various chemical transformations, including glycosylation and peptide synthesis, due to their ability to act as electrophiles or leaving groups . Triflates, on the other hand, are powerful activating agents for various substrates and are used in numerous synthetic applications .

Synthesis Analysis

The synthesis of related sulfonium salts and triflates involves the reaction of dimethyl sulfide or other sulfides with triflic anhydride, leading to the formation of the corresponding sulfonium triflates . For example, dimethyl(methylthio)sulfonium tetrafluoroborate is synthesized and used for disulfide bond formation in peptides . Similarly, triflate anion ionic liquids can be synthesized via direct alkylation of organic bases with methyl and ethyl trifluoromethanesulfonate .

Molecular Structure Analysis

The molecular structure of sulfonium salts and triflates can be complex, with potential for rotational disorder around certain bonds, as seen in the crystal structures of dimethylammonium trifluoromethanesulfonate . The triflate ion itself is often well-localized, with the CF3 and SO3 groups arranged in double layers, indicating potential hydrogen bonding interactions with nearby cations .

Chemical Reactions Analysis

Sulfonium salts and triflates are involved in a variety of chemical reactions. For instance, dimethyl disulfide can react with triflic anhydride to activate thioglycosides for oligosaccharide synthesis . Triflates are also used to generate glycosyl triflates from thioglycosides, which can then be converted to glycosides . Moreover, triflic anhydride is used in the oxidative properties of alcohols and sulfides, forming sulfonium salts that can be further transformed into sulfoxides or sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonium salts and triflates are influenced by their molecular structure. For example, ionic liquids containing the triflate anion have specific properties that are determined and discussed, such as their use in catalyzed cycloaddition reactions . The crystal structures of these compounds can reveal information about their stability, hydrogen bonding, and potential for phase transitions .

Scientific Research Applications

Catalysis in Organic Reactions

Dimethyl-2,4-dihydroxyphenylsulfonium triflate shows potential applications in catalysis, particularly in organic reactions. For instance, triflates, including this compound, have been used in Diels-Alder reactions, showcasing their effectiveness as catalysts in cycloaddition processes (Januś & Bittner, 2010).

Oxidation of Alcohols and Sulfides

The compound has been found to play a role in the oxidation of alcohols and sulfides. Research indicates that triflates are effective in the mild oxidation of primary and secondary alcohols, converting them into carbonyl compounds. This process is particularly significant due to its application in the synthesis of various organic compounds, including natural ones (Nenajdenko et al., 1997).

Acylation of Alcohols

Triflates, such as this compound, have been used in the acylation of alcohols with acid anhydrides. This process is especially effective in selective macrolactonization of omega-hydroxy carboxylic acids, highlighting its importance in complex organic syntheses (Ishihara et al., 1996).

Glycosylation Processes

In glycosylation processes, this compound has been identified as an effective activator of thioglycosides. This application is crucial in the synthesis of oligosaccharides, demonstrating its utility in complex carbohydrate chemistry (Tatai & Fügedi, 2007).

Characterization in Gas Chromatography

The compound has also been characterized and utilized in gas chromatography. Its application in this field demonstrates its importance in analytical chemistry, particularly in the separation and analysis of complex mixtures (Reid et al., 2008).

Synthesis of Organic Compounds

Furthermore, this compound is involved in the synthesis of various organic compounds. Its properties make it suitable for reactions requiring a strong acid catalyst, showcasing its versatility in organic synthesis (Ritter, 1993).

Mechanism of Action

While the exact mechanism of action of DDPT is not specified in the search results, it is known to be a versatile reagent in organic synthesis .

It has a melting point of 141 - 144 °C (dec.) . It has a topological polar surface area of 107 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 .

Future Directions

While specific future directions for DDPT were not found in the search results, its versatility as a reagent in organic synthesis suggests that it may continue to find utility in diverse organic transformations, including the creation of heterocyclic compounds, peptides, nucleosides, and carbohydrates .

properties

IUPAC Name

(2,4-dihydroxyphenyl)-dimethylsulfanium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S.CHF3O3S/c1-11(2)8-4-3-6(9)5-7(8)10;2-1(3,4)8(5,6)7/h3-5H,1-2H3,(H-,9,10);(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJLWOZFOHQUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)C1=C(C=C(C=C1)O)O.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl-2,4-dihydroxyphenylsulfonium triflate
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